3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Catalog No.
S761689
CAS No.
195457-74-0
M.F
C15H8F6O2
M. Wt
334.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbo...

CAS Number

195457-74-0

Product Name

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23)

InChI Key

HIXMMDMXBCYZQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-74-0) is a rigid, highly fluorinated biaryl building block characterized by a terminal carboxylic acid and a meta-bis(trifluoromethyl)phenyl moiety [1]. With an estimated LogP of 5.09, it is significantly more lipophilic than standard biphenylcarboxylic acids . In procurement contexts, this compound is primarily sourced as a late-stage intermediate for pharmaceutical synthesis, a highly hydrophobic ligand for coordination chemistry, and a precursor for specialty materials. Its commercial value lies in its ability to simultaneously introduce extreme steric bulk, high metabolic resistance, and strong electron-withdrawing properties into a target scaffold without requiring complex late-stage fluorination [1].

Substituting this compound with unfluorinated biphenyl-4-carboxylic acid or mono-fluorinated analogs fundamentally alters the physicochemical and reactive profile of the final product. Unfluorinated biaryls are highly susceptible to cytochrome P450-mediated oxidative metabolism at the 3', 4', and 5' positions, rendering them suboptimal for pharmacokinetic optimization [1]. Furthermore, the absence of the dual trifluoromethyl groups reduces the steric shielding and hydrophobicity required for specialized pore environments or catalyst stabilization. Mono-CF3 analogs fail to provide the symmetrical steric bulk and the additive electron-withdrawing effect necessary to fully deactivate the distal aromatic ring against electrophilic attack during harsh downstream synthetic steps [2].

Enhanced Lipophilicity for Pharmacokinetic Optimization

The incorporation of two trifluoromethyl groups at the meta positions of the distal phenyl ring dramatically alters the partitioning behavior of the biphenyl scaffold. The target compound exhibits a calculated LogP of approximately 5.09, compared to a baseline of ~3.1 for unfluorinated biphenyl-4-carboxylic acid . This nearly 2.0 log unit increase in lipophilicity is a critical differentiator for formulation and drug design, directly impacting passive membrane permeability and hydrophobic target binding [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP ≈ 5.09
Comparator Or BaselineBiphenyl-4-carboxylic acid (LogP ≈ 3.1)
Quantified Difference~2.0 log unit increase in lipophilicity
ConditionsStandard predictive aqueous-lipid partitioning models

A 2-log increase in lipophilicity dramatically enhances passive membrane permeability, making this compound the preferred choice for developing highly hydrophobic or CNS-penetrant candidates.

Steric and Electronic Deactivation Against Oxidative Metabolism

The 3',5'-bis(trifluoromethyl) motif exerts a profound electron-withdrawing effect on the aromatic system. Each CF3 group contributes a Hammett meta-substituent constant (σm) of +0.43, yielding a combined inductive effect of +0.86 [1]. This strongly deactivates the distal ring compared to unfluorinated biphenyl (σm = 0). Consequently, the target compound is highly resistant to electrophilic aromatic substitution and CYP450-mediated oxidation at the otherwise vulnerable 3', 4', and 5' positions [2].

Evidence DimensionAromatic ring electron density (Hammett σm effect)
Target Compound DataCombined σm ≈ +0.86
Comparator Or BaselineUnfluorinated biphenyl (σm = 0)
Quantified Difference+0.86 increase in electron-withdrawing parameter, leading to significant ring deactivation
ConditionsElectrophilic aromatic substitution and oxidative metabolism models

Procuring the bis-CF3 variant ensures the distal aromatic ring is metabolically inert and withstands aggressive electrophilic conditions during downstream multi-step synthesis.

Symmetrical Steric Bulk for Ligand and Material Hydrophobicity

In materials science and coordination chemistry, the physical volume of the ligand dictates the microenvironment. A single CF3 group has a van der Waals volume of approximately 42.6 ų [1]. By utilizing the 3',5'-bis(trifluoromethyl) substitution, the target compound provides a symmetrical, highly hydrophobic steric footprint of >85 ų on the distal ring, far exceeding the bulk of a mono-CF3 analog or an unfluorinated biphenyl [2]. This symmetrical bulk is critical for shielding metal centers or creating hydrophobic pockets in porous materials.

Evidence DimensionDistal ring substituent van der Waals volume
Target Compound Data>85 ų (two CF3 groups)
Comparator Or BaselineMono-CF3 analog (~42.6 ų) or unfluorinated biphenyl (H atom ≈ 5.8 ų)
Quantified DifferenceOver 40 ų increase in steric bulk compared to mono-substitution
ConditionsLigand coordination sphere or internal pore environment modeling

The symmetrical, massive steric bulk of the bis-CF3 motif is essential for creating highly hydrophobic microenvironments that protect catalysts from water-induced degradation.

Late-Stage Pharmaceutical Intermediate Synthesis

Due to its extreme lipophilicity (LogP ~5.09) and metabolic stability, this compound is the preferred building block for synthesizing amide or ester-linked drug candidates where blocking distal ring metabolism (CYP450 oxidation) is a primary pharmacokinetic design goal [1].

Hydrophobic Ligand Design for Transition Metal Catalysis

The symmetrical steric bulk (>85 ų van der Waals volume) and strong electron-withdrawing nature of the bis-CF3 groups make this an ideal precursor for sterically demanding, electron-deficient ligands. It effectively shields metal centers from unwanted aqueous coordination and tunes their redox potentials [2].

Synthesis of Fluorinated Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as a highly effective capping ligand or structural modifier. The dual CF3 groups introduce extreme hydrophobicity into MOF pores, which is critical for enhancing moisture stability and improving selective gas or hydrocarbon adsorption [1].

XLogP3

5.6

Wikipedia

3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid

Dates

Last modified: 08-15-2023

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